molecular formula C11H17NS B8728908 (2-(tert-Butylthio)phenyl)methanamine

(2-(tert-Butylthio)phenyl)methanamine

Cat. No.: B8728908
M. Wt: 195.33 g/mol
InChI Key: GWRWCPUEXTULMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(tert-Butylthio)phenyl)methanamine is a useful research compound. Its molecular formula is C11H17NS and its molecular weight is 195.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

(2-tert-butylsulfanylphenyl)methanamine

InChI

InChI=1S/C11H17NS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3

InChI Key

GWRWCPUEXTULMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(tert-butylthio)benzonitrile (Guiu, E. et al., J. Organomet. Chem., 689:1911-1918 (2004)) (1.00 g, 5.23 mmol) in THF (10.5 mL) was added BH3.THF (10.5 mL, 10.5 mmol, 1.0M solution in THF) via syringe. The resulting clear, colorless solution was stirred at room temperature for 1.5 h and then at 50° C. for 2 h. The reaction mixture was cooled to room temperature, and MeOH (2.5 mL) was added carefully via syringe (gas evolution) followed by 1N aq. HCl solution (12.0 mL). The mixture was poured into EtOAc and the layers were separated. The aqueous layer was basified with 1N aq. NaOH solution (pH=12) and then extracted with CH2Cl2 (5×). The combined CH2Cl2 extracts were dried over MgSO4, filtered and concentrated in vacuo to give the title compound (288 mg, 28%) as a colorless oil. 1H NMR (CDCl3) δ 7.57-7.53 (m, 1H), 7.44-7.40 (m, 1H), 7.37-7.32 (m, 1H), 7.25-7.19 (m, 1H), 4.07 (s, 2H), 1.30 (s, 9H); MS(ESI+) m/z 196.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
28%

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